molecular formula C25H34IN3O4S B14062617 Quetiapine EP impurity Q iodide

Quetiapine EP impurity Q iodide

Cat. No.: B14062617
M. Wt: 599.5 g/mol
InChI Key: OSGATVHVYFTJPV-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quetiapine EP impurity Q iodide involves the quaternization of quetiapine with an appropriate alkylating agent. The reaction typically occurs in a polar solvent under controlled temperature conditions to ensure the formation of the quaternary ammonium salt. The reaction can be represented as follows:

    Starting Material: Quetiapine

    Alkylating Agent: Suitable iodide compound

    Solvent: Polar solvent (e.g., methanol, ethanol)

    Temperature: Controlled, typically around room temperature

The reaction proceeds through the nucleophilic substitution of the nitrogen atom in quetiapine, resulting in the formation of the quaternary ammonium iodide salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality and consistency of the final product. The reaction conditions are optimized to maximize yield and minimize impurities. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Quetiapine EP impurity Q iodide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized quetiapine derivatives, while substitution reactions can produce various quaternary salts with different anions .

Scientific Research Applications

Quetiapine EP impurity Q iodide has several scientific research applications, including:

    Analytical Method Development: Used as a reference standard for developing and validating analytical methods for quetiapine and its impurities.

    Quality Control: Employed in quality control processes to ensure the purity and consistency of quetiapine formulations.

    Pharmacokinetic Studies: Utilized in studies to understand the pharmacokinetics and metabolism of quetiapine.

    Toxicological Research: Investigated for its potential toxicological effects and safety profile

Mechanism of Action

The mechanism of action of Quetiapine EP impurity Q iodide is not fully understood, but it is believed to be similar to that of quetiapine. Quetiapine acts as an antagonist at various neurotransmitter receptors, including dopamine D2 and serotonin 5-HT2A receptors. This antagonism helps to modulate neurotransmitter activity in the brain, leading to its therapeutic effects in treating psychiatric disorders .

Comparison with Similar Compounds

Quetiapine EP impurity Q iodide can be compared with other similar compounds, such as:

    Quetiapine EP impurity A: Another impurity of quetiapine with a different chemical structure.

    Quetiapine EP impurity B: A dihydrochloride salt derivative of quetiapine.

    Quetiapine EP impurity C: A complex impurity with a larger molecular structure.

    Quetiapine EP impurity D: A hydrochloride salt derivative with distinct properties

This compound is unique due to its quaternary ammonium structure, which imparts specific chemical and physical characteristics .

Properties

Molecular Formula

C25H34IN3O4S

Molecular Weight

599.5 g/mol

IUPAC Name

2-[2-[4-benzo[b][1,4]benzothiazepin-6-yl-1-[2-(2-hydroxyethoxy)ethyl]piperazin-1-ium-1-yl]ethoxy]ethanol;iodide

InChI

InChI=1S/C25H34N3O4S.HI/c29-15-19-31-17-13-28(14-18-32-20-16-30)11-9-27(10-12-28)25-21-5-1-3-7-23(21)33-24-8-4-2-6-22(24)26-25;/h1-8,29-30H,9-20H2;1H/q+1;/p-1

InChI Key

OSGATVHVYFTJPV-UHFFFAOYSA-M

Canonical SMILES

C1C[N+](CCN1C2=NC3=CC=CC=C3SC4=CC=CC=C42)(CCOCCO)CCOCCO.[I-]

Origin of Product

United States

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